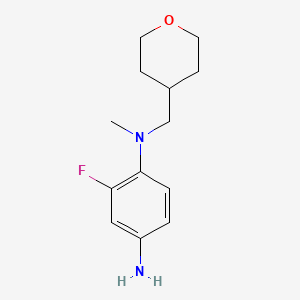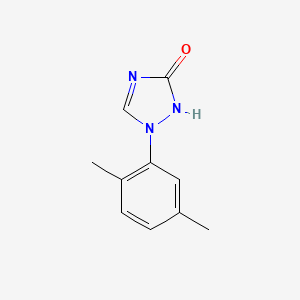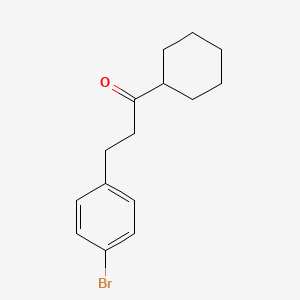
2-(4-Bromophenyl)ethyl cyclohexyl ketone
Übersicht
Beschreibung
2-(4-Bromophenyl)ethyl cyclohexyl ketone is a chemical compound with the molecular formula C15H19BrO . It has a molecular weight of 295.22 . The IUPAC name for this compound is 3-(4-bromophenyl)-1-cyclohexyl-1-propanone . The compound is produced by Rieke Metals, Inc.
Molecular Structure Analysis
The InChI code for 2-(4-Bromophenyl)ethyl cyclohexyl ketone is 1S/C15H19BrO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h6-7,9-10,13H,1-5,8,11H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(4-Bromophenyl)ethyl cyclohexyl ketone include a molecular weight of 295.22 . More specific properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Liquid Crystalline Materials
The study of 3,6-disubstituted cyclohex-2-enones, related to 2-(4-Bromophenyl)ethyl cyclohexyl ketone, has shown their effectiveness in synthesizing new liquid crystalline cyclohexene and cyclohexane derivatives. These compounds have been prepared by condensing appropriate 2-bromoethyl ketones with acetoacetic esters, indicating their utility in creating materials with potential applications in display technologies and optical devices (Bezborodov, Lapanik, & Sasnouski, 2002).
Organic Synthesis and Catalysis
Research has also explored the Michael addition of β-keto esters to unsaturated ketones, such as 3-buten-2-one, in the presence of organosilicate catalysts. This demonstrates the role of 2-(4-Bromophenyl)ethyl cyclohexyl ketone in facilitating organic reactions, potentially yielding compounds of interest for further chemical synthesis and the development of pharmaceuticals (Tateiwa & Hosomi, 2001).
Semiconductor Surface Chemistry
The reactivity of unsaturated ketones on semiconductor surfaces, studied through compounds such as ethyl vinyl ketone and 2-cyclohexen-1-one, sheds light on the competition and selectivity of organic reactions on these surfaces. This research is significant for the development of semiconductor processing techniques and the functionalization of semiconductor materials, indicating a potential application area for compounds similar to 2-(4-Bromophenyl)ethyl cyclohexyl ketone in electronics and nanotechnology (Wang, Mui, Musgrave, & Bent, 2002).
Biomimetic Synthesis
In the realm of biomimetic chemistry, the oxidation of 2-(4-hydroxyphenyl)ethyl ketones leads to the formation of amomols through a transient spirocyclohexadienone-oxocarbenium ion. This process illustrates the potential of 2-(4-Bromophenyl)ethyl cyclohexyl ketone derivatives in synthesizing biologically active compounds, which could have applications in medicinal chemistry and drug development (Traoré, Maynadier, Souard, Choisnard, Vial, & Wong, 2011).
Photochemical Reactions
Investigations into the photochemical reactions of cyclohexyl phenyl ketone within lyotropic liquid crystals formed by chiral ionic liquids have shown the possibility of directing enantioselective photochemical reactions. This research opens up avenues for utilizing 2-(4-Bromophenyl)ethyl cyclohexyl ketone in photochemistry, particularly in the synthesis of chiral compounds and the exploration of light-induced chemical reactions (Yang, Li, Chen, Wu, Zhang, Zheng, & Tung, 2013).
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)-1-cyclohexylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h6-7,9-10,13H,1-5,8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLQQONKXJULSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)CCC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)ethyl cyclohexyl ketone | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-N-[3-(dimethylamino)propyl]nicotinamide hydrochloride](/img/structure/B1441890.png)
![N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine;sulfuric acid](/img/structure/B1441891.png)
![6-Bromo-2-methylthiazolo[5,4-b]pyridine](/img/structure/B1441893.png)
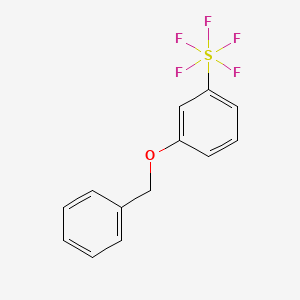
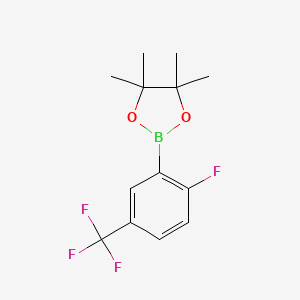
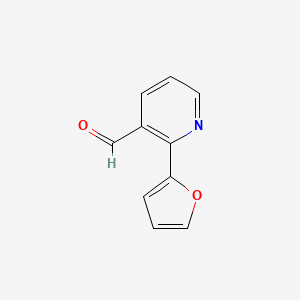
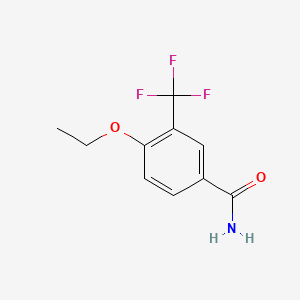

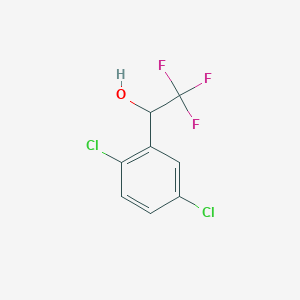
![4-Fluoro-2',4'-dimethyl[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1441903.png)
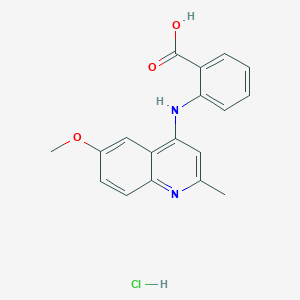
![Ethyl 3-phenyl-2-[(prop-2-en-1-yl)amino]propanoate](/img/structure/B1441909.png)
